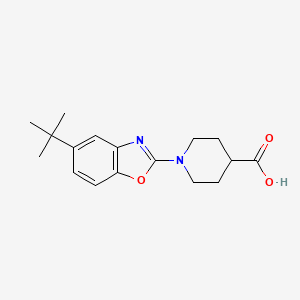

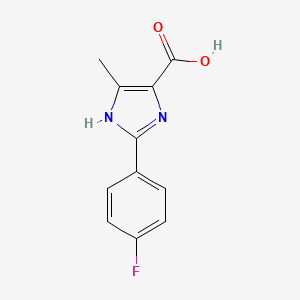

![molecular formula C14H22N2 B1326720 N-甲基-N-[4-(4-甲基哌啶-1-基)苄基]胺 CAS No. 1095125-80-6](/img/structure/B1326720.png)

N-甲基-N-[4-(4-甲基哌啶-1-基)苄基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine" is a chemical structure that is part of a broader class of compounds known for their potential biological activities. The structure includes a piperidine ring, which is a common feature in many pharmacologically active molecules, and a benzyl group, which can contribute to the lipophilicity and binding characteristics of the compound. This type of structure is often explored for its potential use in drug development, particularly in the treatment of diseases such as Alzheimer's, where it may act on multiple targets like cholinesterase and monoamine oxidase enzymes .

Synthesis Analysis

The synthesis of related N-methylpiperidine derivatives has been reported in various studies. For instance, a scalable route for the production of cis-N-benzyl-3-methylamino-4-methylpiperidine was developed, which involved hydroboration, oxidation, and reductive amination steps . Another study reported the synthesis of N-methylpiperazine derivatives through reactions with different chlorobenzoyl chlorides and subsequent reductive amination . These methods could potentially be adapted for the synthesis of "N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine" has been characterized using various spectroscopic techniques. For example, N-glycosyl amines were characterized by NMR, UV-Vis, and FTIR spectroscopy, as well as mass spectrometry . These techniques could be employed to confirm the structure of the synthesized compound and to investigate its conformational preferences and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of N-methylpiperidine derivatives has been explored in the context of forming new bonds and creating complex molecules. For instance, a palladium-catalyzed one-pot coupling of aryl iodides, alkynes, and amines was used to synthesize indole derivatives, demonstrating the versatility of N-methylpiperidine structures in multi-component reactions . This suggests that "N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine" could also participate in various chemical transformations, potentially leading to new pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylpiperidine derivatives are crucial for their potential application as pharmaceuticals. The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, for example, involved optimization of reaction conditions to achieve high yields, indicating the importance of understanding the reactivity and stability of these compounds . The solubility, melting point, and stability of "N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine" would need to be assessed to determine its suitability for drug development.

科学研究应用

药物设计与合成

含哌啶的化合物是药物构建中最重要的人工合成医药结构单元之一 . 它们在制药行业中发挥着重要作用 . 取代哌啶的合成是现代有机化学的重要任务 .

抗癌应用

哌啶衍生物已被用于多种方式作为抗癌剂 . 例如,合成了一系列N-(哌啶-4-基)苯甲酰胺化合物,并对其抗癌细胞作用进行了研究 .

抗病毒应用

哌啶衍生物也已被用作抗病毒剂 . 它们的独特结构使它们能够干扰某些病毒的复制过程 .

抗疟疾应用

哌啶衍生物的独特结构已被用于开发抗疟疾药物 . 它们在抑制疟原虫生长方面显示出良好的效果 .

抗菌和抗真菌应用

哌啶衍生物已被用作抗菌和抗真菌剂 . 它们的独特结构使它们能够抑制某些细菌和真菌的生长 .

降压应用

哌啶衍生物已被用于治疗高血压 . 它们在降低血压方面显示出有效性 .

镇痛和抗炎应用

哌啶衍生物已被用作镇痛和抗炎剂 . 它们在减轻疼痛和炎症方面显示出有效性 .

抗精神病应用

哌啶衍生物已被用作抗精神病剂 . 它们在治疗某些精神疾病方面显示出有效性 .

总之,“N-甲基-N-[4-(4-甲基哌啶-1-基)苄基]胺”和其他哌啶衍生物在科学研究中具有广泛的应用,特别是在药物发现和开发领域 . 它们是具有多种生物活性的含氮杂环化合物的重要且广泛的一类 .

作用机制

While the specific mechanism of action for “N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine” is not mentioned in the search results, piperidone derivatives have demonstrated a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .

安全和危害

The compound has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .

未来方向

属性

IUPAC Name |

N-methyl-1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-7-9-16(10-8-12)14-5-3-13(4-6-14)11-15-2/h3-6,12,15H,7-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJWJNLFXWFVPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)

![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)

![2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide](/img/structure/B1326662.png)